molecular formula C7H6ClNO2S B8505304 (3-Chloro-4-nitrophenyl)(methyl)sulfane

(3-Chloro-4-nitrophenyl)(methyl)sulfane

Cat. No.: B8505304
M. Wt: 203.65 g/mol
InChI Key: QDZLIZPCBFGPTC-UHFFFAOYSA-N
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Description

(3-Chloro-4-nitrophenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane group (-S-CH₃) attached to a 3-chloro-4-nitrophenyl aromatic ring. The molecular formula is C₇H₅ClNO₂S, with a molecular weight of 202.69 g/mol.

Properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-chloro-4-methylsulfanyl-1-nitrobenzene

InChI

InChI=1S/C7H6ClNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

QDZLIZPCBFGPTC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (3-Chloro-4-nitrophenyl)(methyl)sulfane with structurally related sulfane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) LogP (Predicted)
This compound C₇H₅ClNO₂S 202.69 3-Cl, 4-NO₂ Not reported ~2.5
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 4-Cl Not reported ~2.8
4-Nitrophenylmethylsulfane C₇H₇NO₂S 169.20 4-NO₂ Not reported ~1.9
(3-Chloro-4-methylphenyl)(methyl)sulfane C₈H₉ClS 172.68 3-Cl, 4-CH₃ Not reported ~3.2

Key Observations :

  • The nitro group in this compound significantly increases molecular weight compared to analogs with single substituents (e.g., 4-Chlorophenylmethylsulfane).
  • Electron-withdrawing effects: The combined presence of -NO₂ and -Cl groups enhances polarity, likely reducing lipophilicity (lower LogP) compared to methyl-substituted analogs like (3-Chloro-4-methylphenyl)(methyl)sulfane .

Reactivity and Sulfane Sulfur Behavior

Sulfane sulfur compounds are characterized by labile sulfur atoms (oxidation state 0 or -1) that participate in redox reactions and sulfur transfer processes .

  • Reactivity with Nucleophiles: Sulfane sulfur in this compound is expected to react with cyanide (CN⁻) to release thiocyanate (SCN⁻), detectable via spectrophotometry at 460 nm . This reactivity aligns with other sulfane sulfur compounds like thiosulfate (S₂O₃²⁻) and polysulfides (R-Sn-R) .
  • Antioxidant Potential: Sulfane sulfur compounds, including garlic-derived trisulfanes, exhibit antioxidant properties by modulating thiol groups via S-sulfhydration .

Analytical Detection Challenges

  • Quantification Methods : The cyanide-Fe³⁺ assay and phosphine trapping reagents (e.g., P2 in ) are effective for sulfane sulfur detection. However, the aromatic nitro group in this compound may interfere with UV-Vis detection due to strong absorbance in the 300–400 nm range, necessitating HPLC or MS-based methods for accurate quantification .

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